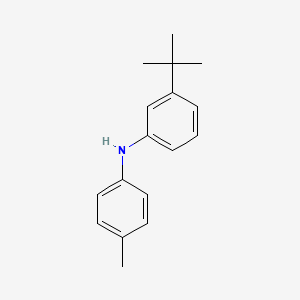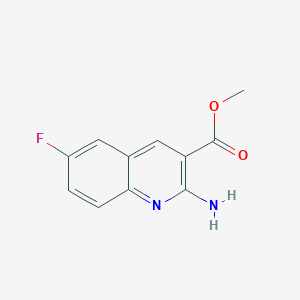
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate typically involves the reaction of 6-chloronicotinic acid with difluoromethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biological studies to understand the interaction of nicotinate derivatives with biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic receptors, leading to modulation of signal transduction pathways. This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate can be compared with other similar compounds such as:
Ethyl 6-chloronicotinate: Lacks the difluoromethoxy group, which may result in different biological activities.
Ethyl 2-(difluoromethoxy)nicotinate: Differs in the position of the chlorine atom, leading to variations in chemical reactivity and biological effects.
6-chloro-2-(difluoromethoxy)nicotinic acid: The presence of a carboxylic acid group instead of an ester group can significantly alter its properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClF2NO3 |
|---|---|
Peso molecular |
251.61 g/mol |
Nombre IUPAC |
ethyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)5-3-4-6(10)13-7(5)16-9(11)12/h3-4,9H,2H2,1H3 |
Clave InChI |
CFBVJYWTMFJKOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



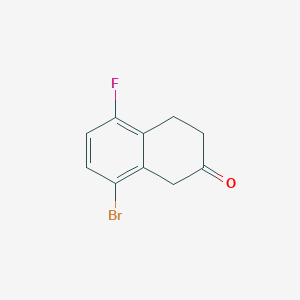
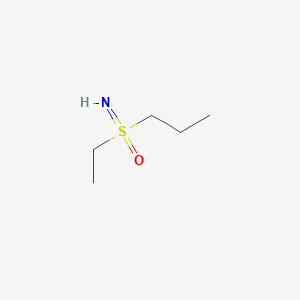
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
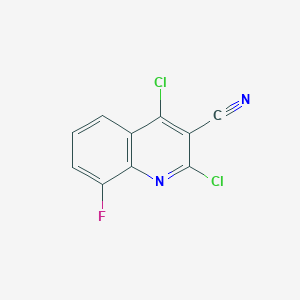
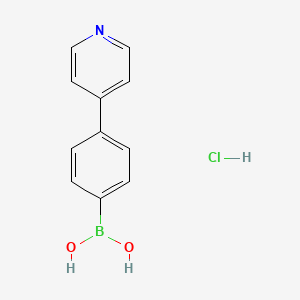

![4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B13650134.png)
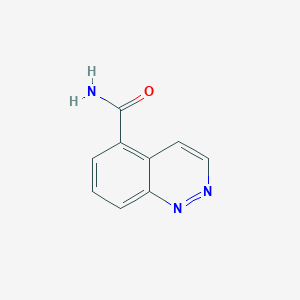
![di-tert-butyl 2,2'-((1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-1H-benzo[d]imidazole-6,2-diyl))bis(pyrrolidine-1-carboxylate)](/img/structure/B13650145.png)


